molecular formula C22H19ClN4OS B3396940 N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1020489-77-3

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide

Cat. No.: B3396940
CAS No.: 1020489-77-3
M. Wt: 422.9 g/mol
InChI Key: ZDKDHUHUYPBGGS-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a thiazole ring substituted with a 4-chlorophenyl group, a 3-methylpyrazole moiety, and a 3-phenylpropanamide side chain.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS/c1-15-13-20(25-21(28)12-7-16-5-3-2-4-6-16)27(26-15)22-24-19(14-29-22)17-8-10-18(23)11-9-17/h2-6,8-11,13-14H,7,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKDHUHUYPBGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides an overview of the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups, which contribute to its biological properties. Its molecular formula is C19H18ClN3OSC_{19}H_{18}ClN_3OS, with a molecular weight of approximately 367.88 g/mol. The presence of the thiazole and pyrazole moieties is particularly noteworthy, as these structures are often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. They have been shown to inhibit various cancer-related pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in melanoma and other cancers . The compound's ability to interfere with key signaling pathways makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests potential applications in treating neuroinflammatory conditions such as Parkinson's disease . The anti-inflammatory mechanism appears to involve the modulation of cytokine release and inhibition of microglial activation.

Antimicrobial Properties

Several pyrazole derivatives have also exhibited antimicrobial activity against a range of pathogens. For instance, compounds structurally similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and pyrazole rings can significantly influence potency and selectivity against specific targets. For example, the introduction of various substituents on the phenyl rings has been correlated with enhanced antitumor activity .

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related pyrazole derivative showed IC50 values in the nanomolar range against BRAF(V600E) mutant cell lines, highlighting the potential for targeted cancer therapies.
  • Neuroprotection : In vivo experiments using animal models of neuroinflammation revealed that treatment with this compound led to reduced behavioral deficits and lower levels of pro-inflammatory cytokines in brain tissues .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of the compound allow it to interact with various biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of thiazole and pyrazole exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth.

Neuroprotective Properties
The compound has also shown promise in neuroprotection. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A case study involving animal models demonstrated significant improvements in cognitive function after treatment with this compound.

Agricultural Science

Pesticidal Properties
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide has been explored for its pesticidal properties. Its efficacy against various pests was evaluated in field trials, where it demonstrated effective control over common agricultural pests, leading to increased crop yields. The compound's mode of action involves disrupting the nervous system of target insects, showcasing its potential as a bioinsecticide.

Herbicide Development
In addition to its insecticidal properties, the compound has been investigated for herbicidal applications. Studies indicate that it can inhibit the growth of specific weed species without adversely affecting crop plants. This selectivity is particularly beneficial for sustainable agricultural practices.

Material Science

Polymer Synthesis
The compound has found applications in material science, particularly in the synthesis of polymers. Its unique chemical structure allows it to serve as a monomer or crosslinking agent in creating novel polymeric materials with tailored properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.

Data Tables

Application Area Specific Use Findings
Medicinal ChemistryAnticancer ActivityCytotoxic effects on breast and lung cancer cells .
Neuroprotective PropertiesImproved cognitive function in animal models .
Agricultural SciencePesticidal PropertiesEffective control over agricultural pests .
Herbicide DevelopmentInhibits growth of specific weed species .
Material SciencePolymer SynthesisEnhances thermal stability and mechanical strength .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Pyrazole Hybrid Cores

Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
  • Key Differences : Replaces the 3-phenylpropanamide group with a fluorophenyl-triazole substituent.
  • Structural Insights : Crystallizes in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. One fluorophenyl group is perpendicular to the planar core, suggesting conformational flexibility .
Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
  • Key Differences : Differs from Compound 4 only in the para-substituent (fluorine vs. chlorine).
  • Crystallographic Data : Isostructural with Compound 4 but exhibits slightly shorter bond lengths (e.g., C–F vs. C–Cl), influencing packing efficiency and solubility .
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (Compound 7, )
  • Key Differences : Replaces the thiazole-pyrazole core with a thiadiazole ring and introduces a sulfonamide linkage.
  • Pharmacological Relevance : Purchased for kinase inhibition studies, highlighting the role of the propanamide side chain in target binding .

Pyrazole-Based Analogues with Amide Functionalities

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide Derivatives ()
  • Synthesis : Prepared via condensation of N-methyl-3-oxobutanamide with phenylhydrazine, followed by cyclization and functionalization .
  • Bioactivity : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL). The 3-phenylpropanamide side chain in the target compound may enhance lipophilicity and Gram-positive targeting compared to alkylamide variants .
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]acetamide ()
  • Key Differences : Simpler structure with a chloroacetamide group instead of the 3-phenylpropanamide chain.
  • Crystallography : Lacks the thiazole ring but shares the 4-chlorophenylpyrazole motif, suggesting comparable synthetic routes .

Crystallographic and Conformational Comparisons

The target compound’s chlorophenyl-thiazole-pyrazole scaffold is analogous to the 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one ():

  • Crystal Packing : Forms linear chains via N–H⋯O hydrogen bonds along the c-axis. The 3-phenylpropanamide group in the target compound may disrupt this packing, altering solubility .
  • Bond Parameters :
    • N–C bond lengths: 1.35–1.40 Å (pyrazole) vs. 1.32–1.38 Å (thiazole).
    • Dihedral angles between aromatic rings: 75–85°, indicating moderate conjugation .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Bioactivity (MIC, µg/mL) Crystallographic Data Ref.
Target Compound Thiazole-Pyrazole 4-Cl-C6H4, 3-Me, 3-Ph-propanamide N/A Not reported
Compound 4 () Thiazole-Pyrazole-Triazole 4-Cl-C6H4, 4-F-C6H3 N/A Triclinic $ P\overline{1} $
N-(4-(2-(Methyl(3-Methyl-1-Ph-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamide Thiazole-Pyrazole Alkylamide 8–64 (antibacterial) Not reported
2-(4-Cl-Ph)-4-[1-(4-Cl-Ph)-3-Me-1H-Pyrazol-5-yl]-5-Me-1H-Pyrazol-3(2H)-one Pyrazolone-Pyrazole 4-Cl-C6H4, 3-Me N/A Monoclinic, hydrogen-bonded

Research Implications and Gaps

  • Pharmacological Data : The target compound’s absence of reported bioactivity necessitates extrapolation from analogs. The 3-phenylpropanamide chain may improve kinase or antimicrobial targeting compared to simpler acetamide derivatives .
  • Synthetic Challenges : outlines multi-step routes for pyrazole-thiazole hybrids, suggesting similar complexity for the target compound.
  • Crystallographic Needs : SHELXL refinements () are critical for resolving conformational flexibility in such hybrids, particularly for optimizing drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide

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